(2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
Description
The compound (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide (CAS No. 511515-50-7) is a thiazinane derivative characterized by a six-membered 1,3-thiazinane ring substituted with three 4-ethoxyphenyl groups, an imino linkage, and a carboxamide moiety. Its molecular formula is C₂₉H₃₁N₃O₅S, with a molecular weight of 533.64 g/mol .
Properties
Molecular Formula |
C29H31N3O5S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
N,3-bis(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C29H31N3O5S/c1-4-35-23-13-7-20(8-14-23)30-28(34)26-19-27(33)32(22-11-17-25(18-12-22)37-6-3)29(38-26)31-21-9-15-24(16-10-21)36-5-2/h7-18,26H,4-6,19H2,1-3H3,(H,30,34) |
InChI Key |
JJBHXXZJZQDYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OCC)S2)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of ethoxyphenyl derivatives with thiazinane precursors.
Cyclization Reactions: To form the thiazinane ring structure.
Amidation Reactions: To introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
(2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
Thiazinane derivatives share a six-membered ring containing sulfur and nitrogen. Key variations include substituents on the ring, imino/oxo groups, and carboxamide side chains. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s three 4-ethoxyphenyl groups confer higher lipophilicity (logP estimated >4) compared to analogs with fewer ethoxy groups (e.g., 413.49 g/mol analog in Table 1) .
- Solubility : The morpholinylethyl group in the fluorophenyl analog (CAS 606925-03-5) introduces polarity, likely improving aqueous solubility relative to purely aromatic substituents .
Functional Group Impact on Bioactivity (Inferred)
- Ethoxy Groups : These groups are electron-donating and may stabilize the compound against oxidative metabolism, extending half-life .
- Imino Linkage: The (E)-configuration in the target compound may enforce planar geometry, optimizing π-π stacking with aromatic residues in biological targets .
- Carboxamide : Hydrogen-bonding capacity via the amide group could enhance target binding affinity, as seen in protease inhibitors .
Biological Activity
The compound (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a thiazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of appropriate thiazine precursors with ethoxy-substituted phenyl groups. The synthesis typically involves condensation reactions that yield the desired product with high specificity.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide have shown effectiveness against various bacterial strains. In vitro studies demonstrated that such compounds possess Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | 10 (Ciprofloxacin) |
| Escherichia coli | 20 | 15 (Ciprofloxacin) |
| Klebsiella pneumoniae | 25 | 20 (Ciprofloxacin) |
These results suggest a promising application of this compound in treating bacterial infections.
Anticancer Potential
The anticancer activity of thiazine derivatives has also been explored. Studies have indicated that (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study assessed the compound's effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF7 | 15.0 | Cell cycle arrest (G1 phase) |
| A549 | 10.0 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazine derivatives, including the compound . The findings revealed a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of ethoxy substitution in enhancing activity against resistant strains .
- Cancer Cell Line Testing : Another investigation focused on the anticancer properties of thiazine derivatives found that (2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
